1-(3-ピロリジニルプロピル)ピペラジン

概要

説明

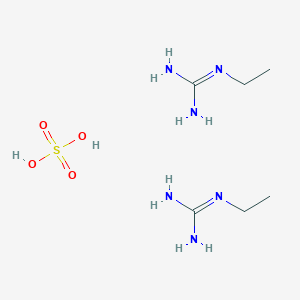

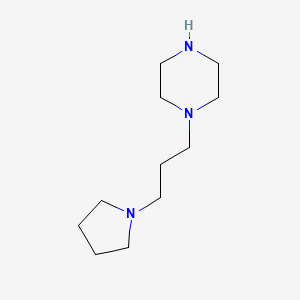

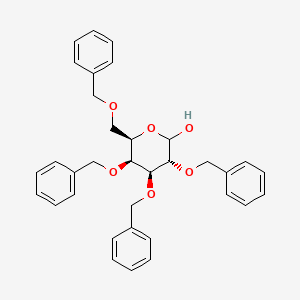

“1-(3-Pyrrolidinopropyl)Piperazine” is an organic compound with the empirical formula C11H23N3 and a molecular weight of 197.32 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “1-(3-Pyrrolidinopropyl)Piperazine” consists of a six-membered ring containing two opposing nitrogen atoms . The SMILES string representation of the molecule is C1CCN(C1)CCCN2CCNCC2 .科学的研究の応用

医薬品:抗菌剤

“1-(3-ピロリジニルプロピル)ピペラジン”誘導体は、抗菌剤としての可能性が探求されています。この化合物の構造は、さまざまな細菌や真菌病原体に著しい活性を示すさまざまな誘導体の合成を可能にします。 窒素を含む複素環式化合物は、改善された効力と抵抗性の低下を備えた新薬を開発するための足場として機能します .

創薬:キナーゼ阻害

創薬の分野、特にキナーゼ阻害剤の開発において、“1-(3-ピロリジニルプロピル)ピペラジン”は重要な役割を果たしています。キナーゼ阻害剤は、腫瘍の増殖と生存を促進するシグナル伝達経路を遮断できるため、癌などの病気の治療に不可欠です。 この化合物の誘導体は、腫瘍学における主要な標的であるキナーゼ活性の阻害において有望な結果を示しています .

有機合成:複素環式ビルディングブロック

この化合物は、有機合成、特に複雑な複素環式構造の構築におけるビルディングブロックとして使用されます。 反応における汎用性により、化学者は医薬品化学と材料科学に不可欠なさまざまな複素環式化合物を生成できます .

医薬品化学:神経系薬物の開発

“1-(3-ピロリジニルプロピル)ピペラジン”を含むピペラジン誘導体は、神経系疾患を標的とした薬物の開発に広く使用されています。 これらの化合物は血脳関門を通過することができ、統合失調症やうつ病などの病状の薬物の分子構造に組み込まれています .

材料科学:有機材料

材料科学では、“1-(3-ピロリジニルプロピル)ピペラジン”誘導体は、特定の特性を持つ有機材料を作成するために使用されます。 これらの材料は、電子機器など、さまざまな産業で用途が見出されており、導電性ポリマーとして、または有機発光ダイオード(OLED)の構成要素として使用できます .

生物活性分子:抗酸化特性

“1-(3-ピロリジニルプロピル)ピペラジン”誘導体の抗酸化特性は、生物活性分子の研究において価値があります。 抗酸化物質は、神経変性疾患や癌など、多くの病気に関与している酸化ストレスから細胞を保護する上で重要な役割を果たしています .

化学合成:環化反応

この化合物は、化学合成における基本的なプロセスである環化反応に役立ちます。 これは、医薬品や農薬を含む多くの有機化合物のコアコンポーネントである環状構造の形成を促進します .

生物学的研究:抗腫瘍活性

“1-(3-ピロリジニルプロピル)ピペラジン”誘導体の抗腫瘍活性の研究は現在も進行中です。 これらの化合物は、腫瘍細胞の増殖を阻害できる特性を示すことが判明しており、抗癌療法の潜在的な候補となっています .

Safety and Hazards

“1-(3-Pyrrolidinopropyl)Piperazine” is classified as Eye Damage 1, Skin Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3. It has the signal word “Danger”. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

The primary target of 1-(3-Pyrrolidinopropyl)Piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-(3-Pyrrolidinopropyl)Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Biochemical Pathways

It is known that the compound’s action on the gaba receptor can lead to a series of downstream effects, primarily resulting in the paralysis of parasites .

Pharmacokinetics

It is known that upon entry into the systemic circulation, similar compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of 1-(3-Pyrrolidinopropyl)Piperazine’s action primarily result in the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Action Environment

Like many chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

生化学分析

Biochemical Properties

1-(3-Pyrrolidinopropyl)Piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is responsible for hydrolyzing acetylcholine. By inhibiting acetylcholinesterase, 1-(3-Pyrrolidinopropyl)Piperazine can affect neurotransmission and neuromuscular junctions .

Additionally, 1-(3-Pyrrolidinopropyl)Piperazine interacts with gamma-aminobutyric acid (GABA) neurotransmitters in nerve cells, acting as an agonist. This interaction enhances the inhibitory effects of GABA, leading to altered neuronal activity . The compound also affects the metabolism of succinic acid in ascarids, disrupting their energy management .

Cellular Effects

1-(3-Pyrrolidinopropyl)Piperazine has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxicity and the ability to induce apoptosis. Studies have shown that 1-(3-Pyrrolidinopropyl)Piperazine can upregulate intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . This leads to DNA fragmentation and nuclear condensation, ultimately resulting in cell death.

Furthermore, 1-(3-Pyrrolidinopropyl)Piperazine influences cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, the compound can affect cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Pyrrolidinopropyl)Piperazine involves several key interactions at the molecular level. The compound binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, which can enhance cholinergic signaling.

Additionally, 1-(3-Pyrrolidinopropyl)Piperazine acts as an agonist for GABA receptors, promoting the inhibitory effects of GABA on neuronal activity . This interaction can lead to reduced neuronal excitability and altered neurotransmission.

The compound also affects gene expression by modulating the activity of transcription factors and signaling pathways. This can result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Pyrrolidinopropyl)Piperazine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1-(3-Pyrrolidinopropyl)Piperazine remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biological activities .

Long-term exposure to 1-(3-Pyrrolidinopropyl)Piperazine in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of 1-(3-Pyrrolidinopropyl)Piperazine vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. In animal studies, single oral doses of 1-(3-Pyrrolidinopropyl)Piperazine greater than 110 mg/kg can cause slight adverse drug reactions, while doses greater than 800 mg/kg can result in neurotoxic symptoms .

Threshold effects have also been observed, with certain dosages required to achieve specific biological effects. These findings highlight the importance of dosage optimization in the use of 1-(3-Pyrrolidinopropyl)Piperazine in research and therapeutic applications .

Metabolic Pathways

1-(3-Pyrrolidinopropyl)Piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent breakdown . This metabolic process can affect the compound’s bioavailability and biological activity.

Additionally, 1-(3-Pyrrolidinopropyl)Piperazine can influence metabolic flux and metabolite levels, leading to changes in cellular energy management and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1-(3-Pyrrolidinopropyl)Piperazine within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . These interactions can affect the compound’s localization and accumulation within specific tissues and organs.

Furthermore, 1-(3-Pyrrolidinopropyl)Piperazine’s distribution within the body can influence its pharmacokinetics and overall biological effects .

Subcellular Localization

1-(3-Pyrrolidinopropyl)Piperazine exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 1-(3-Pyrrolidinopropyl)Piperazine exerts its effects at the appropriate sites within the cell.

特性

IUPAC Name |

1-(3-pyrrolidin-1-ylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXVYOQQRAMPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371946 | |

| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224309-80-2 | |

| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 224309-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)

![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)

![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)

![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)

![2-(4-Nitrophenyl)Benzo[D]Thiazole](/img/structure/B1363415.png)

![3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1363416.png)